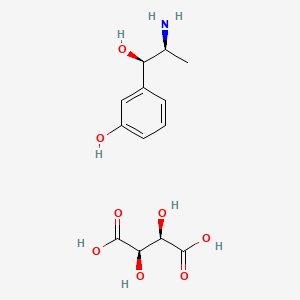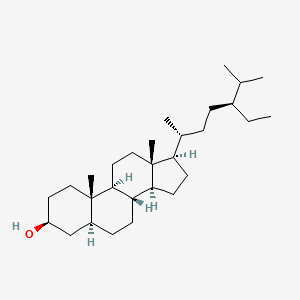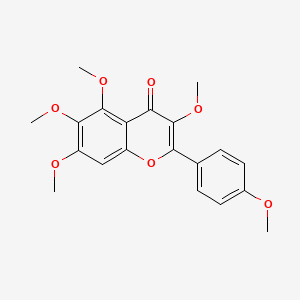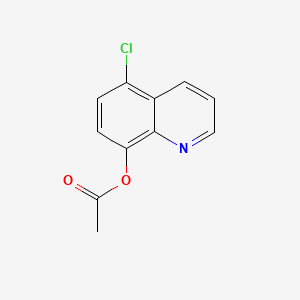
Metaraminol Bitartrate
Vue d'ensemble
Description
Le bitartrate de métaraminol est une amine sympathomimétique puissante qui agit principalement sur les récepteurs adrénergiques alpha. Il est principalement utilisé comme vasoconstricteur dans le traitement de l'hypotension, en particulier dans les cas associés à l'anesthésie spinale, à l'hémorragie et au choc dû à une lésion cérébrale . Le bitartrate de métaraminol augmente la pression artérielle systolique et diastolique en stimulant la libération de norépinéphrine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bitartrate de métaraminol implique plusieurs étapes. Une méthode consiste à faire réagir le m-hydroxybenzaldéhyde avec le nitroéthane en présence d'imidazole et de vert-de-gris monohydraté neutralisé, suivie d'une hydrogénation utilisant du palladium sur carbone comme catalyseur . Le produit résultant est ensuite mis à réagir avec l'acide L-(+)-tartrique pour former du bitartrate de métaraminol .
Méthodes de production industrielle
La production industrielle du bitartrate de métaraminol implique généralement l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité . Le composé est conservé dans des récipients bien fermés et à l'abri de la lumière pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le bitartrate de métaraminol subit diverses réactions chimiques, notamment l'amidation, l'oxydation et la réduction .
Réactifs et conditions courants
Amidation : Implique la réaction du métaraminol avec l'acide tartrique pour former un produit d'amidation.
Oxydation et réduction : Ces réactions sont généralement effectuées dans des conditions contrôlées en utilisant des catalyseurs et des réactifs spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du métaraminol, tels que l'acide (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphényl)propan-2-yl)amino)-4-oxobutanoïque .
Applications De Recherche Scientifique
Le bitartrate de métaraminol a une large gamme d'applications en recherche scientifique :
Biologie : Étudié pour ses effets sur les récepteurs adrénergiques et son rôle dans la vasoconstriction.
Médecine : Principalement utilisé comme vasoconstricteur pour traiter l'hypotension chez les patients gravement malades.
Industrie : Employé dans l'industrie pharmaceutique pour le développement de médicaments vasoconstricteurs.
Mécanisme d'action
Le bitartrate de métaraminol agit par vasoconstriction périphérique en stimulant les récepteurs adrénergiques alpha-1 . Cela entraîne une augmentation de la pression artérielle systémique (systolique et diastolique) . Le composé libère également de la norépinéphrine de ses sites de stockage, ce qui renforce encore ses effets vasoconstricteurs . L'inhibition de l'adénylcyclase et la réduction subséquente de la production d'adénosine monophosphate cyclique (AMPc) sont également impliquées dans son mécanisme d'action .
Mécanisme D'action
Metaraminol bitartrate acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors . This leads to an increase in systemic blood pressure (both systolic and diastolic) . The compound also releases norepinephrine from its storage sites, further enhancing its vasoconstrictive effects . The inhibition of adenyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) production are also involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
Le bitartrate de métaraminol est souvent comparé à d'autres vasoconstricteurs tels que la norépinéphrine et la phényléphrine . Bien que tous ces composés agissent sur les récepteurs adrénergiques pour augmenter la pression artérielle, le bitartrate de métaraminol est unique dans sa double action de stimulation directe des récepteurs adrénergiques alpha-1 et de libération indirecte de norépinéphrine . Des composés similaires comprennent :
Norépinéphrine : Agit principalement sur les récepteurs adrénergiques alpha-1 et bêta-1.
Phényléphrine : Un agoniste sélectif des récepteurs adrénergiques alpha-1.
Éphédrine : Agit sur les récepteurs adrénergiques alpha et bêta et libère également de la norépinéphrine.
La combinaison unique d'actions directes et indirectes du bitartrate de métaraminol en fait un composé précieux dans le traitement de l'hypotension.
Propriétés
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENXSELNXQXCNT-IJYXXVHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54-49-9 (Parent) | |
| Record name | Metaraminol bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33402-03-8 | |
| Record name | Metaraminol bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33402-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaraminol bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaraminol bitartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaraminol hydrogen (+)-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METARAMINOL BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)





![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)



![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)

